molecular formula C5H8BrF3 B2731604 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane CAS No. 1447671-73-9

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane

Cat. No.: B2731604
CAS No.: 1447671-73-9
M. Wt: 205.018
InChI Key: OMAWMXSFDUBZGY-UHFFFAOYSA-N
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Description

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane (CAS 1447671-73-9) is a halogenated organofluorine compound with the molecular formula C₅H₈BrF₃ and a molecular weight of 205.02 g/mol . Structurally, it features a bromine atom at position 1, two methyl groups at position 2, and three fluorine atoms at position 3 of the propane backbone. This compound is primarily utilized in pharmaceutical and agrochemical synthesis due to its role as a versatile alkylating agent. Its steric and electronic properties, influenced by the trifluoromethyl and dimethyl groups, make it valuable in cross-coupling reactions and as a precursor for fluorinated intermediates .

Properties

IUPAC Name

3-bromo-1,1,1-trifluoro-2,2-dimethylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF3/c1-4(2,3-6)5(7,8)9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAWMXSFDUBZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Under radical-initiated conditions (e.g., peroxides), HBr adds anti-Markovnikov to the alkene, placing bromine on the terminal carbon (CH₂Br). The reaction proceeds via a free-radical chain mechanism, avoiding carbocation rearrangements that could lead to isomerization. Key parameters include:

  • Temperature : 150–250°C to balance reaction rate and selectivity.
  • Catalyst : Activated carbon (5–10 wt% relative to alkene) enhances HBr adsorption and radical stability.
  • Pressure : Elevated pressures (2–5 atm) improve gas-phase reactant contact.

A comparative study of conditions is summarized in Table 1.

Table 1: Hydrobromination Efficiency Under Varied Conditions

Temperature (°C) Catalyst Loading (wt%) Yield (%) Selectivity (%)
150 5 62 85
200 10 78 92
250 10 81 89

Challenges and Optimizations

  • Isomer Formation : Trace amounts of 2-bromo-2,2-dimethyl-3,3,3-trifluoropropane may form via competing ionic mechanisms. Using anhydrous HBr and excluding protic solvents minimizes this side reaction.
  • Catalyst Deactivation : Activated carbon pores may clog with polymeric byproducts. Periodic regeneration at 400°C under nitrogen restores activity.

Nucleophilic Substitution of 2,2-Dimethyl-3,3,3-trifluoropropanol

Replacing the hydroxyl group in 2,2-dimethyl-3,3,3-trifluoropropanol (CF₃-C(CH₃)₂-CH₂OH) with bromine via SN2 displacement offers a two-step synthetic pathway. This approach mirrors the elimination-hydrobromination strategy in patent CN102964207A, where alkali lyes and phase-transfer catalysts facilitate dehydrohalogenation.

Substitution with HBr or PBr₃

  • HBr in Sulfuric Acid : The alcohol reacts with concentrated HBr (48%) at 80–100°C, yielding 60–75% product. Excess HBr drives the equilibrium, but prolonged heating risks elimination.
  • Phosphorus Tribromide (PBr₃) : This method achieves higher yields (85–90%) at milder temperatures (0–25°C). The reaction is quenched with ice water to hydrolyze intermediate phosphorous species.

Table 2: Comparison of Nucleophilic Substitution Methods

Reagent Temperature (°C) Time (h) Yield (%) Purity (%)
HBr/H₂SO₄ 80 12 65 88
PBr₃ 25 2 88 95

Steric and Solvent Effects

The bulky dimethyl groups at C2 hinder backside attack in SN2 mechanisms, favoring elimination (E2) unless polar aprotic solvents (e.g., DMF) stabilize the transition state. Patent CN102964207A highlights the use of phase-transfer catalysts like tetrabutylammonium bromide to enhance bromide nucleophilicity in biphasic systems.

Halogen Exchange from 1-Chloro-2,2-dimethyl-3,3,3-trifluoropropane

Fluorinated chlorides can undergo halogen exchange with metal bromides (e.g., KBr, NaBr) in polar solvents. While less common, this method is advantageous for large-scale production due to reagent availability.

Reaction Dynamics

  • Solvent : DMSO or DMF facilitates bromide ion dissociation.
  • Catalyst : Crown ethers (18-crown-6) improve potassium bromide solubility, achieving 70–80% conversion at 120°C over 24h.

Radical Bromination of 2,2-Dimethyl-3,3,3-trifluoropropane

Direct C–H bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) targets the tertiary hydrogen at C1. However, the electron-withdrawing CF₃ group deactivates the adjacent CH₂ group, necessitating harsh conditions:

  • Temperature : 80–100°C in CCl₄.
  • Yield : <30%, with significant polybromination byproducts.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Hydrobromination 78–81 89–92 High 120–150
Nucleophilic Substitution 85–90 93–97 Moderate 200–250
Halogen Exchange 70–80 85–90 High 180–220
Radical Bromination 25–30 75–80 Low 300–350

Chemical Reactions Analysis

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ammonia, and hydrogen halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane involves its interaction with various molecular targets. The bromine atom and trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in the compound’s effects on biological systems and its utility in chemical synthesis .

Comparison with Similar Compounds

Structural Insights :

  • The dimethyl groups in the target compound introduce steric hindrance, reducing nucleophilic substitution rates compared to linear analogues like 3-bromo-1,1,1-trifluoropropane .
  • 2-Bromo-3,3,3-trifluoropropene (an alkene) exhibits higher reactivity in Heck and Suzuki-Miyaura couplings due to its unsaturated bond, whereas the target compound’s saturated backbone favors stability in radical reactions .

Physical and Chemical Properties

  • Boiling Point : The branched structure of this compound lowers its boiling point compared to linear isomers (e.g., 1-bromo-3,3,3-trifluoropropane ), which have stronger van der Waals interactions .
  • Thermal Stability : The trifluoromethyl group enhances thermal stability, but the presence of bromine makes it susceptible to photodegradation, similar to 2-bromo-3,3,3-trifluoropropene .
  • Solubility: Fluorine atoms increase hydrophobicity, making the compound more soluble in organic solvents than non-fluorinated analogues like 2-bromo-2-methylpropane .

Biological Activity

1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane (CAS No. 1447671-73-9) is a halogenated organic compound notable for its unique structural features, including a trifluoropropane backbone. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

This compound exhibits the following chemical properties:

PropertyValue
Molecular FormulaC₅H₈BrF₃
Molecular Weight197.02 g/mol
Density1.6 g/cm³
Boiling Point64.8 °C
Melting Point62-63 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by fitting into the active site and preventing substrate binding.
  • Receptor Modulation: It could bind to receptors and alter their conformation, affecting downstream signaling pathways.

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

Antimicrobial Activity

Preliminary studies suggest that halogenated compounds like this compound exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups can enhance the compound's effectiveness against various bacterial strains.

Cytotoxicity Studies

In vitro studies have shown that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction through oxidative stress pathways.

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antimicrobial activity of various halogenated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that this compound demonstrated significant inhibitory effects at concentrations of 50 µg/mL.
  • Cytotoxicity Against Cancer Cells: In a study assessing the cytotoxicity of halogenated compounds on HeLa cells (cervical cancer), this compound showed an IC50 value of 30 µM after 24 hours of exposure. This suggests potential for further development as an anticancer agent.

Safety and Toxicology

The toxicological profile of this compound is not fully characterized; however, preliminary assessments indicate potential risks associated with inhalation and skin contact. Safety data sheets recommend handling with care and using appropriate personal protective equipment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 1-Bromo-2,2-dimethyl-3,3,3-trifluoropropane in laboratory settings?

  • Methodological Answer : The synthesis typically involves bromination of a pre-fluorinated propane derivative under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) can selectively introduce the bromine atom at the terminal position. Solvents like carbon tetrachloride or dichloromethane are often used to stabilize intermediates . The dimethyl and trifluoromethyl groups require inert atmospheres (e.g., nitrogen) to prevent side reactions. Yield optimization may involve adjusting stoichiometric ratios of brominating agents and reaction temperatures (e.g., 0–25°C).

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential to confirm the trifluoromethyl group’s chemical environment, while 1H^{1}\text{H} NMR identifies the dimethyl groups’ splitting patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) or GC-MS validates molecular weight and isotopic patterns (e.g., characteristic bromine isotope clusters) .
  • FT-IR : Peaks near 500–600 cm1^{-1} confirm C-Br stretching, while 1100–1200 cm1^{-1} regions verify C-F bonds .

Q. How are common impurities or byproducts identified during synthesis?

  • Methodological Answer : Byproducts such as 1-bromo-2-methyl-3,3,3-trifluoropropane (due to incomplete dimethylation) or 2,2-dimethyl-3,3,3-trifluoropropane (dehalogenation) are detected via GC-MS or HPLC with UV detection. Comparative retention times against known standards and spiking experiments are used for identification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine atom in nucleophilic substitution (SN_\text{N}2) reactions?

  • Methodological Answer : The bromine atom’s leaving-group ability is influenced by steric hindrance from the 2,2-dimethyl groups and electron-withdrawing effects of the trifluoromethyl group. Kinetic studies (e.g., variable-temperature NMR) can quantify activation barriers, while DFT calculations predict transition-state geometries. For example, bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric clashes, whereas smaller nucleophiles (e.g., iodide) proceed efficiently .

Q. How do computational models predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals (HOMO/LUMO). These predict preferential attack at the bromine-bearing carbon due to its electrophilic nature. Solvent effects (e.g., polar aprotic vs. protic) are incorporated via continuum models (e.g., PCM) to refine regioselectivity outcomes .

Q. What safety protocols are critical for handling this compound given its potential hazards?

  • Methodological Answer :

  • Storage : Store at –20°C in amber glass vials under argon to prevent photodegradation and moisture absorption .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fluoropolymer-coated aprons, and full-face respirators with organic vapor cartridges.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Fume hoods with HEPA filters are mandatory during transfers .

Q. How do steric effects from the 2,2-dimethyl groups influence catalytic coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The dimethyl groups hinder transmetalation steps in cross-coupling reactions. Palladium catalysts with bulky ligands (e.g., SPhos or XPhos) improve efficiency by reducing steric congestion. Kinetic studies show slower reaction rates compared to non-methylated analogs, requiring higher temperatures (80–100°C) or microwave-assisted conditions .

Q. What contradictions exist in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer : Discrepancies arise from differing experimental methods (e.g., combustion calorimetry vs. computational estimates). For instance, experimental ΔHf\Delta H_f^\circ values range from –450 to –420 kJ/mol, while DFT calculations (G4MP2) suggest –435 kJ/mol. Calibration with reference compounds (e.g., hexafluorobenzene) and error analysis (±5 kJ/mol) are recommended to resolve inconsistencies .

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